Umbelliprenin

Übersicht

Beschreibung

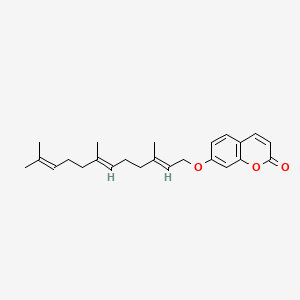

Umbelliprenin is a naturally occurring prenyloxy coumarin derivative predominantly found in plants of the Apiaceae family, particularly in the genus Ferula . This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Umbelliprenin can be synthesized through various methods, including the prenylation of umbelliferone. One common synthetic route involves the reaction of umbelliferone with farnesyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone at room temperature .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. The roots of Ferula species are powdered and subjected to maceration with acetone at room temperature. The extract is then concentrated under vacuum, and this compound is separated using silica gel chromatography .

Analyse Chemischer Reaktionen

Photochemical Degradation via [2+2] Cycloaddition

Exposure to light induces intramolecular and intermolecular [2+2] cycloaddition reactions in umbelliprenin, forming two primary photoproducts:

-

Cyclobutane-linked dimer : Generated through intermolecular dimerization.

-

16-membered macrocycle : Formed via intramolecular cyclization.

These reactions occur under UV-A/UV-B light and are accelerated in solution-phase conditions . HPLC/UV and NMR analyses confirmed the structural configurations of both products . The reaction is preventable using UV-A filters (e.g., avobenzone), highlighting the need for light-protected storage in pharmaceutical applications .

Table 1: Photodegradation Conditions and Products

| Condition | Reaction Type | Products | Analytical Methods |

|---|---|---|---|

| UV-A/UV-B light exposure | [2+2] Cycloaddition | Dimer, Macrocycle | HPLC/UV, MS, ¹H/¹³C NMR |

| Oxidative stress | Minimal degradation | N/A | HPLC/UV |

| Hydrolytic medium | No significant change | N/A | HPLC/UV |

Synthetic Prenylation of Umbelliferone

This compound is synthesized via O-prenylation of 7-hydroxycoumarin (umbelliferone) with trans-farnesyl bromide. Key parameters include:

-

Reagents : Umbelliferone, trans-farnesyl bromide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Conditions : Acetone solvent, room temperature, 24-hour reaction time .

This method produces this compound with >90% purity, verified by NMR and mass spectrometry .

Table 2: Synthetic Reaction Parameters

| Parameter | Details |

|---|---|

| Starting material | 7-hydroxycoumarin (umbelliferone) |

| Prenylating agent | trans-farnesyl bromide |

| Base catalyst | DBU |

| Solvent | Acetone |

| Reaction time | 24 hours |

| Purification | Silica gel chromatography |

| Yield | 70% |

Stability Under Stress Conditions

Stability studies reveal:

-

Thermal degradation : Minimal decomposition at 40–60°C over 30 days .

-

Oxidative resistance : No significant degradation in 3% H₂O₂ .

-

pH stability : Stable in acidic (pH 3) and neutral conditions but prone to slow hydrolysis in alkaline media (pH 9) .

Analytical Characterization Methods

Critical techniques for reaction monitoring and product identification:

-

Mass spectrometry (MS) : Confirmed molecular weights of photoproducts (dimer: m/z 732.6; macrocycle: m/z 366.3) .

-

NMR spectroscopy :

Implications for Pharmaceutical Development

-

Formulation stability : Requires UV-protected packaging to prevent cycloaddition .

-

Synthetic scalability : Prenylation offers a reproducible route for bulk production .

This synthesis of experimental data underscores this compound’s reactivity profile, guiding its handling and application in chemopreventive drug development.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1.1 Mechanisms of Action

Umbelliprenin exhibits potent anticancer effects across various cancer types. Recent studies highlight its ability to induce apoptosis and autophagy in cancer cells, effectively inhibiting tumor growth.

- Lung Cancer : this compound has shown cytotoxic effects against QU-DB large cell lung cancer cells with an IC50 value of 47 ± 5.3 μM and against A549 adenocarcinoma cells with an IC50 of 52 ± 1.97 μM . The predominant mechanism of cell death was identified as apoptosis.

- Pancreatic Cancer : Research indicates that this compound inhibits proliferation and induces apoptosis in BxPC3 pancreatic cancer cells, while also reducing stemness markers like Oct4 and Nanog . The compound was found to inhibit key signaling pathways such as Akt/mTOR and Notch1, suggesting its potential as a novel therapeutic agent for pancreatic cancer.

- Skin Tumors : In vivo studies demonstrated that oral administration of this compound significantly delayed papilloma formation in mouse models .

Dermatological Applications

2.1 Skin Whitening Agent

Recent investigations have revealed this compound's effectiveness as a skin whitening agent. It has shown comparable or superior effects to established depigmenting agents like arbutin and kojic acid . The compound's anti-melanogenic properties make it a promising candidate for treating hyperpigmentation disorders.

Neurological Applications

3.1 Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in models of oxidative stress and neuropathic pain:

- Oxidative Stress Mitigation : Research indicates that this compound can effectively reduce oxidative stress levels, which is critical in preventing neurodegenerative diseases .

- Autistic-like Behaviors : A study explored the potential of this compound in mitigating autistic-like behaviors in a mouse model subjected to maternal stress, indicating its broader implications in neurodevelopmental disorders .

Data Summary Table

| Application Area | Cancer Type | Mechanism of Action | IC50 Value (μM) | Key Findings |

|---|---|---|---|---|

| Anticancer | Lung Cancer (A549) | Induces apoptosis | 52 ± 1.97 | Cytotoxic effects observed |

| Anticancer | Lung Cancer (QU-DB) | Induces apoptosis | 47 ± 5.3 | Significant cell death at IC50 |

| Anticancer | Pancreatic Cancer | Inhibits proliferation, induces autophagy | N/A | Reduces stemness markers |

| Dermatology | Skin Whitening | Anti-melanogenic | N/A | Comparable effects to arbutin |

| Neurology | Oxidative Stress | Reduces oxidative stress | N/A | Neuroprotective effects |

| Neurology | Autism-related Behaviors | Modulates behavioral outcomes | N/A | Potential therapeutic target for ASD |

Case Studies

- In a study investigating the anticancer properties of this compound on lung cancer cell lines, researchers observed significant differences in cell viability post-treatment with varying concentrations of this compound, supporting its potential as an effective chemotherapeutic agent .

- Another study focused on the skin whitening effects of this compound demonstrated its efficacy in reducing melanin production compared to traditional agents, thus highlighting its potential application in cosmetic formulations aimed at treating hyperpigmentation .

Wirkmechanismus

Umbelliprenin exerts its effects through multiple mechanisms:

Anti-inflammatory Activity: this compound inhibits lipoxygenase, managing inflammation pathways, and acts as an antioxidant.

Vergleich Mit ähnlichen Verbindungen

Auraptene: Another prenyloxy coumarin derivative found in the Rutaceae family, particularly in Citrus species.

Umbelliferone: The parent compound of umbelliprenin, widely distributed in the plant kingdom.

Uniqueness: this compound is unique due to its farnesyl side chain, which imparts distinct lipophilic properties and enhances its biological activities compared to other similar compounds like auraptene and umbelliferone .

Biologische Aktivität

Umbelliprenin (UMB) is a naturally occurring sesquiterpene coumarin derived from various plants, notably Artemisia absinthium and Angelica sylvestris. It has garnered significant attention in recent years due to its diverse biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antitumor potential, mechanisms of action, and other pharmacological effects.

Antitumor Potential

Numerous studies have demonstrated the anticancer properties of this compound across various cancer types, including breast, lung, colon, and pancreatic cancers. The compound exhibits its antitumor effects primarily through the following mechanisms:

- Induction of Apoptosis : UMB promotes programmed cell death in cancer cells by activating both intrinsic and extrinsic apoptotic pathways. Key proteins involved in this process include BAX, caspases, and Survivin .

- Cell Cycle Arrest : UMB has been shown to inhibit cell cycle progression at the G0/G1 phase, effectively halting the proliferation of cancer cells .

- Inhibition of Migration and Invasion : The compound modulates critical signaling pathways such as Wnt, NF-κB, and TGFβ, which are involved in cancer cell migration and invasion .

- Anti-Angiogenic Effects : UMB reduces angiogenesis by down-regulating markers like VEGF and MMPs (matrix metalloproteinases), which are crucial for tumor vascularization .

In Vitro Studies

A variety of in vitro studies have assessed the effects of this compound on different cancer cell lines. For instance:

- Breast Cancer : In studies involving MCF-7 and MD-MBA-231 cell lines, UMB demonstrated significant cytotoxicity with IC50 values indicating effective dose-dependent inhibition of cell viability .

- Lung Cancer : Research on A549 lung adenocarcinoma cells revealed that UMB treatment led to decreased expression of oncogenic proteins and increased apoptosis markers .

- Pancreatic Cancer : UMB was shown to induce autophagy alongside apoptosis in pancreatic cancer cells (BxPC3), reducing stemness markers like Oct4 and Nanog .

In Vivo Studies

In vivo experiments further corroborate the anticancer effects observed in vitro:

- Animal Models : Studies using Balb/c mice with induced tumors showed significant reductions in tumor size and volume following UMB administration. Notably, UMB treatment led to increased levels of immune response markers such as IFN-γ while decreasing IL-4 levels .

- Colon Cancer Models : UMB administration resulted in reduced tumor growth and angiogenesis in colon cancer models, with down-regulation of key markers like MMP-2 and MMP-9 .

Pharmacological Activities Beyond Anticancer Effects

In addition to its antitumor properties, this compound exhibits a range of other biological activities:

- Anti-inflammatory Properties : UMB has been shown to inhibit 5-lipoxygenase activity and modulate inflammatory cytokines, contributing to its anti-inflammatory effects .

- Antimicrobial Activity : The compound demonstrates antibacterial properties against various pathogens, including Staphylococcus aureus .

- Antioxidant Effects : UMB also displays antioxidant activity that may protect against oxidative stress-related damage in cells .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMUGVNEWCZUAA-WOWYBKFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317603 | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23838-17-7, 532-16-1, 30413-87-7 | |

| Record name | Umbelliprenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umbelliprenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UMBELLIPRENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.